molecular formula C17H12ClN3O4 B4190777 N-(2-chloro-4-nitrophenyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide

N-(2-chloro-4-nitrophenyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide

Cat. No. B4190777
M. Wt: 357.7 g/mol
InChI Key: UKWWJKWOTVIJHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-4-nitrophenyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide, also known as CNQX, is a synthetic compound that is widely used in scientific research as a selective antagonist of AMPA receptors. This compound was first synthesized in the 1980s and has since become an important tool for studying the role of AMPA receptors in various physiological and pathological processes.

Mechanism of Action

N-(2-chloro-4-nitrophenyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide acts as a competitive antagonist of AMPA receptors by binding to the receptor site and preventing the binding of glutamate, the natural ligand for these receptors. By blocking the activity of AMPA receptors, N-(2-chloro-4-nitrophenyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide can modulate the excitatory neurotransmission and affect various physiological and pathological processes.
Biochemical and Physiological Effects:
N-(2-chloro-4-nitrophenyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide has been shown to have a wide range of biochemical and physiological effects, depending on the specific experimental conditions and the target tissues or cells. Some of the reported effects of N-(2-chloro-4-nitrophenyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide include inhibition of long-term potentiation (LTP), reduction of excitotoxicity, suppression of epileptic seizures, and modulation of synaptic transmission.

Advantages and Limitations for Lab Experiments

The main advantage of N-(2-chloro-4-nitrophenyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide as a research tool is its selectivity and potency in blocking AMPA receptors. This allows researchers to investigate the specific role of these receptors in various processes, without affecting other types of glutamate receptors or ion channels. However, the use of N-(2-chloro-4-nitrophenyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide also has some limitations, such as its potential off-target effects, toxicity, and lack of specificity in certain experimental conditions.

Future Directions

There are several future directions for research using N-(2-chloro-4-nitrophenyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide, including:
1. Investigating the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Developing novel N-(2-chloro-4-nitrophenyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide derivatives with improved selectivity and potency.
3. Studying the effects of N-(2-chloro-4-nitrophenyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide on non-neuronal cells and tissues, such as immune cells and cancer cells.
4. Exploring the potential therapeutic applications of N-(2-chloro-4-nitrophenyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide in various pathological conditions.
5. Investigating the interactions between N-(2-chloro-4-nitrophenyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide and other drugs or compounds, and their combined effects on AMPA receptors and related processes.
In conclusion, N-(2-chloro-4-nitrophenyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide (N-(2-chloro-4-nitrophenyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide) is a synthetic compound that is widely used in scientific research as a selective antagonist of AMPA receptors. This compound has several advantages and limitations as a research tool, and its use has led to significant insights into the role of AMPA receptors in various physiological and pathological processes. Future research using N-(2-chloro-4-nitrophenyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide is likely to yield further insights into the complex mechanisms of excitatory neurotransmission and related processes.

Scientific Research Applications

N-(2-chloro-4-nitrophenyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide is widely used in scientific research to study the role of AMPA receptors in various physiological and pathological processes. AMPA receptors are a type of ionotropic glutamate receptor that are involved in excitatory neurotransmission in the central nervous system. By selectively blocking AMPA receptors, N-(2-chloro-4-nitrophenyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide can be used to investigate the role of these receptors in processes such as learning and memory, synaptic plasticity, and neurodegenerative diseases.

properties

IUPAC Name

N-(2-chloro-4-nitrophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O4/c1-10-2-4-11(5-3-10)16-9-15(20-25-16)17(22)19-14-7-6-12(21(23)24)8-13(14)18/h2-9H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWWJKWOTVIJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-4-nitrophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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